Cas no 7401-98-1 (2,4-Dichloro-5-(methylsulfanyl)pyrimidine)

2,4-Dichloro-5-(methylsulfanyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 2,4-dichloro-5-(methylthio)-
- 2,4-DICHLORO-5-(METHYLSULFANYL)PYRIMIDINE
- 2,4-Dichloro-5-(methylthio)pyrimidine
- 2,4-dichloro-5-methylsulfanylpyrimidine
- 2,4-dichloro-5-methylsulphanyl-pyrimidine
- 2,4-dicloro-5-metiltiopirimidina
- AK172001
- Pyrimidine, 2,4-dichloro-5-(methylthio)-
- NSC54668
- PQLHCTKAQZYUMI-UHFFFAOYSA-N
- FCH2302094
- 2,4-Dichloro-5-methylsulfanyl-pyrimidine
- NSC-54668
- 7401-98-1
- CS-0045705
- SCHEMBL1917685
- SB57559
- DTXSID70288196
- DS-7669
- AMY9230
- SY029041
- AKOS015851190
- MFCD22199809
- P13091
- DB-121875
- 2,4-dichloro-5-methylsulphanyl-pyrimidine; 2,4-dicloro-5-metiltiopirimidina
- 2,4-Dichloro-5-(methylsulfanyl)pyrimidine
-
- MDL: MFCD22199809
- インチ: 1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3
- InChIKey: PQLHCTKAQZYUMI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C([H])N=C(N=1)Cl)SC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 193.94700
- どういたいしつりょう: 193.947
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.51
- ふってん: 282.7°C at 760 mmHg
- フラッシュポイント: 124.8°C
- 屈折率: 1.611
- PSA: 51.08000
- LogP: 2.50530
2,4-Dichloro-5-(methylsulfanyl)pyrimidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
2,4-Dichloro-5-(methylsulfanyl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM121212-25g |
2,4-Dichloro-5-(methylthio)pyrimidine |
7401-98-1 | 95% | 25g |
$*** | 2023-05-29 | |
abcr | AB442847-5 g |
2,4-Dichloro-5-(methylthio)pyrimidine, 95%; . |
7401-98-1 | 95% | 5g |
€216.00 | 2023-04-22 | |
abcr | AB442847-25 g |
2,4-Dichloro-5-(methylthio)pyrimidine, 95%; . |
7401-98-1 | 95% | 25g |
€679.40 | 2023-04-22 | |
eNovation Chemicals LLC | Y0994278-25g |
2,4-Dichloro-5-(methylthio)pyrimidine |
7401-98-1 | 95% | 25g |
$950 | 2024-08-02 | |
TRC | D437283-250mg |
2,4-Dichloro-5-(methylsulfanyl)pyrimidine |
7401-98-1 | 250mg |
$69.00 | 2023-05-18 | ||
Chemenu | CM121212-10g |
2,4-Dichloro-5-(methylthio)pyrimidine |
7401-98-1 | 95% | 10g |
$355 | 2021-08-06 | |
eNovation Chemicals LLC | D582557-5g |
2,4-dichloro-5-MethylsulfanylpyriMidine |
7401-98-1 | 95% | 5g |
$478 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8006-10G |
2,4-dichloro-5-(methylsulfanyl)pyrimidine |
7401-98-1 | 97% | 10g |
¥ 778.00 | 2023-04-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KQ263-5g |
2,4-Dichloro-5-(methylsulfanyl)pyrimidine |
7401-98-1 | 97% | 5g |
2430.0CNY | 2021-07-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8006-25G |
2,4-dichloro-5-(methylsulfanyl)pyrimidine |
7401-98-1 | 97% | 25g |
¥ 1,636.00 | 2023-04-07 |
2,4-Dichloro-5-(methylsulfanyl)pyrimidine 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
2,4-Dichloro-5-(methylsulfanyl)pyrimidineに関する追加情報
Introduction to 2,4-Dichloro-5-(methylsulfanyl)pyrimidine (CAS No. 7401-98-1)
2,4-Dichloro-5-(methylsulfanyl)pyrimidine, with the chemical formula C₅H₄Cl₂N₂S, is a significant intermediate in the field of agrochemical and pharmaceutical synthesis. This compound, identified by its CAS number 7401-98-1, has garnered considerable attention due to its versatile applications in the development of novel agrochemicals and pharmaceutical agents. Its unique structural properties, characterized by the presence of chlorine and methylsulfanyl substituents on a pyrimidine core, make it a valuable building block for further chemical modifications.
The pyrimidine scaffold is a fundamental motif in organic chemistry, particularly in the synthesis of biologically active molecules. The chloro and methylsulfanyl groups in 2,4-Dichloro-5-(methylsulfanyl)pyrimidine enhance its reactivity, allowing for diverse functionalization strategies. These attributes have made it a preferred choice for researchers exploring new synthetic pathways and drug candidates.
In recent years, advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. 2,4-Dichloro-5-(methylsulfanyl)pyrimidine has been extensively studied for its potential as a precursor in the synthesis of antiviral, anticancer, and antimicrobial agents. Its structural framework is conducive to forming complex molecular architectures, which can interact with biological targets with high specificity.
One of the most compelling aspects of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine is its role in the development of next-generation agrochemicals. The demand for environmentally sustainable and high-efficacy crop protection agents has spurred research into novel compounds derived from pyrimidine derivatives. This compound has been utilized in the synthesis of herbicides and fungicides that exhibit improved performance while minimizing ecological impact.
The mechanistic studies on 2,4-Dichloro-5-(methylsulfanyl)pyrimidine have revealed its potential as a key intermediate in cross-coupling reactions. These reactions are pivotal in constructing complex organic molecules and have been widely adopted in both academic and industrial settings. The presence of chlorine atoms facilitates nucleophilic aromatic substitution reactions, while the methylsulfanyl group can participate in various coupling protocols, including Suzuki-Miyaura and Stille couplings.
Recent research has also explored the use of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine in the development of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, modifications to this core structure have led to the discovery of compounds with potent activity against kinases and other enzymes implicated in cancer progression. The ability to fine-tune its pharmacophore has made it an attractive scaffold for structure-activity relationship (SAR) studies.
The synthesis of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include chlorination and thioetherification reactions on a pyrimidine backbone. These processes are optimized for high yield and purity, ensuring that subsequent applications in drug or agrochemical development are not compromised by impurities or byproducts.
In conclusion, 2,4-Dichloro-5-(methylsulfanyl)pyrimidine (CAS No. 7401-98-1) represents a cornerstone compound in modern chemical synthesis. Its versatility as an intermediate has enabled significant advancements in both pharmaceutical and agrochemical fields. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its position as a critical tool in synthetic chemistry.
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